2-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylic acid
Description
Properties
IUPAC Name |
2-[3-(1,3-dioxoisoindol-2-yl)propyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O6S/c1-10-13(16(22)23)9-18(26(24,25)17-10)7-4-8-19-14(20)11-5-2-3-6-12(11)15(19)21/h2-3,5-6,9H,4,7-8H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPJTNSWAQSOAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NS(=O)(=O)N(C=C1C(=O)O)CCCN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylic acid typically involves multiple steps. One common approach is the condensation of a phthalimide derivative with a thiadiazine precursor under controlled conditions. The reaction may require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions may vary, including temperature, solvent, and pH adjustments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Overview
The compound 2-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylic acid is a complex organic molecule that has garnered attention in various fields of scientific research. Its unique structural features suggest potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents with biological activity.
Anticancer Properties
Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance:
- Cell Line Studies: Research has demonstrated that derivatives can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549), with IC50 values in the micromolar range. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression .
Antimicrobial Activity
The compound shows promise as an antimicrobial agent. Preliminary tests indicate effectiveness against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
These findings suggest potential applications in developing new antibiotics or antimicrobial therapies .
Case Study 1: Anticancer Activity Evaluation
A study conducted by the National Cancer Institute evaluated the anticancer effects of this compound across a panel of approximately sixty cancer cell lines. The results indicated a mean growth inhibition rate (GI50) of 15.72 μM, demonstrating significant efficacy against human tumor cells .
Case Study 2: Antimicrobial Testing
In another study, derivatives of this compound were tested for antimicrobial properties against various pathogens. The results showed a notable reduction in bacterial growth, suggesting its potential as a lead compound in antibiotic development .
Mechanism of Action
The mechanism of action of 2-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as inhibiting enzyme activity or modulating receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Functional Groups
The target compound’s key structural elements include:
- Thiadiazine ring with sulfone groups (1,1-dioxo).
- Isoindole dione moiety (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl).
- Carboxylic acid at the 4-position.
Comparisons with analogs from the evidence highlight similarities and differences:
1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile ()
- Core structure : Pyrazole-pyrimidine hybrid.
- Functional groups : Nitrophenyl, thiocarbonyl, and nitrile.
- Key differences : The absence of a thiadiazine ring and carboxylic acid reduces polarity compared to the target compound. Nitro and nitrile groups may enhance antimicrobial activity .
Imazapic ()
- Core structure: Imidazolinone and pyridine.
- Functional groups : Carboxylic acid and methyl substituents.
- Key differences: The pyridine ring in imazapic increases solubility, while the thiadiazine in the target compound may improve metabolic stability.
4-Phenyl-1,3-thiazole-2-carboxylic Acid ()
- Core structure : Thiazole ring.
- Functional groups : Carboxylic acid.
Physicochemical and Pharmacokinetic Properties
A hypothetical comparison based on structural analogs:
- Solubility : The carboxylic acid in the target compound enhances water solubility compared to nitrile/nitro-containing analogs.
- Metabolic Stability : The isoindole dione may reduce oxidative metabolism, extending half-life compared to imazapic .
Biological Activity
The compound 2-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylic acid is a complex organic molecule that has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features several unique structural components:
- Isoindoline moiety : Contributes to its biological interactions.
- Thiadiazine ring : Known for various pharmacological effects.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antioxidant Activity
Studies have demonstrated that compounds with isoindoline structures often possess antioxidant properties. This compound's ability to scavenge free radicals may contribute to its protective effects against oxidative stress-related diseases.
Anticancer Properties
Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells. Its mechanism involves interference with cell cycle progression and induction of apoptosis in various cancer cell lines. For example:
- Case Study : In vitro assays showed a significant reduction in viability of breast cancer cells treated with this compound, indicating potential for further development as an anticancer agent.
Enzyme Inhibition
The compound has been found to interact with specific enzymes crucial for metabolic pathways. For instance:
- Enzyme Targeting : It may inhibit enzymes involved in the synthesis of nucleotides and amino acids, which are vital for cancer cell growth.
The biological effects of this compound are mediated through its interaction with various molecular targets:
- Binding Affinity : The thiadiazine ring enhances binding affinity to specific receptors and enzymes.
- Signal Transduction Pathways : It may modulate pathways such as MAPK and PI3K/Akt, which are critical in cell survival and proliferation.
Research Findings
A summary of key research findings related to the biological activity of this compound includes:
Q & A
Q. What are the standard synthetic routes for this compound, and what critical parameters govern their efficiency?
The compound can be synthesized via condensation reactions under reflux conditions. A typical procedure involves reacting precursors (e.g., substituted indole-carboxylic acids or thiazolidinone derivatives) with sodium acetate in acetic acid for 3–5 hours . Key parameters include:
- Molar ratios (e.g., 1.1 equivalents of aldehyde derivatives to 1.0 equivalent of amine/thiol precursors).
- Reaction time : Extended reflux durations (up to 5 hours) improve crystallinity but may increase side reactions.
- Purification : Recrystallization from DMF/acetic acid mixtures enhances purity .
Q. What spectroscopic and chromatographic methods are recommended for structural characterization?
- HPLC with UV detection is essential for purity assessment, especially when comparing retention times to certified reference materials (CRMs) .
- FTIR identifies functional groups like carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350 cm⁻¹) .
- NMR (¹H/¹³C) resolves complex proton environments, such as isoindole-dione protons (δ 7.6–8.2 ppm) and thiadiazine methyl groups (δ 2.1–2.3 ppm).
Q. How can researchers ensure compound stability during storage?
Store the compound in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the dioxo-isoindole moiety. Stability studies should include periodic HPLC analysis to monitor degradation products, particularly under varying humidity conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to maximize yield while minimizing by-products?
Use a split-plot experimental design to systematically vary parameters:
- Independent variables : Solvent polarity (acetic acid vs. DMF), catalyst load (e.g., sodium acetate), and temperature.
- Response variables : Yield, purity (HPLC area%), and by-product formation. Statistical tools (ANOVA) identify significant factors, with replication (e.g., 4 replicates per condition) to ensure robustness .
Q. How should discrepancies in impurity profiles between synthesis batches be resolved?
Employ impurity profiling via:
- HPLC-MS/MS : Identify co-eluting impurities (e.g., epimers or sulfonamide derivatives) using high-resolution mass spectrometry .
- Spiking experiments : Compare retention times with synthetic standards of suspected by-products (e.g., 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl] derivatives) .
- Chromatographic adjustments : Modify mobile phase pH or column type (C18 vs. phenyl-hexyl) to resolve overlapping peaks .
Q. What mechanistic insights explain the formation of unexpected thiazolidinone by-products?
By-products often arise from competing cyclization pathways . For example:
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Molecular docking : Screen derivatives against target proteins (e.g., sulfonamide-binding enzymes) using software like AutoDock Vina.
- QSAR modeling : Correlate substituent electronegativity (e.g., methyl vs. trifluoromethyl groups) with inhibitory activity . Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀) .
Methodological Notes
- Contradiction resolution : When literature data conflict (e.g., variable melting points), cross-validate results using orthogonal techniques (DSC for melting behavior, XRPD for crystallinity) .
- Synthetic scalability : Transition from batch to flow chemistry may improve reproducibility for multi-step syntheses, leveraging microreactors to control exothermic steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
